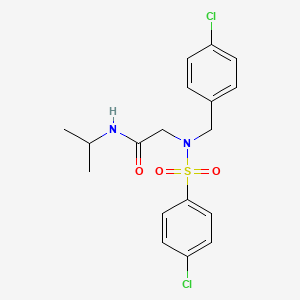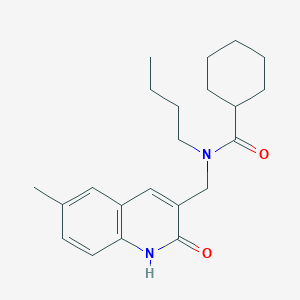
N-(3-methoxypropyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)-2-(4-(N-phenylsulfamoyl)phenoxy)acetamide, commonly known as MPS, is a synthetic compound that belongs to the class of sulfonamide derivatives. MPS has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of MPS is not fully understood. However, it has been suggested that MPS exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects
MPS has been shown to modulate various biochemical and physiological processes in preclinical studies. MPS has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MPS has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MPS has several advantages as a research tool. It is a synthetic compound with a well-defined chemical structure, which makes it easier to study its pharmacological properties. MPS is also relatively stable and can be easily synthesized in large quantities. However, MPS has some limitations as well. Its solubility in water is relatively low, which can limit its use in certain experiments. In addition, MPS has not been extensively studied in humans, and its safety and efficacy in clinical settings remain unclear.
Zukünftige Richtungen
There are several future directions for the research on MPS. One potential application of MPS is in the treatment of cancer. Preclinical studies have shown that MPS exhibits anti-tumor effects in various cancer cell lines. Further studies are needed to determine the potential of MPS as a cancer therapeutic agent. Another potential application of MPS is in the treatment of neurodegenerative diseases. MPS has been shown to exhibit neuroprotective effects in preclinical studies, suggesting its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of MPS in these diseases. Finally, MPS may also have potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of MPS in inflammation and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of MPS involves the reaction of 4-aminophenol with 4-chlorobenzenesulfonyl chloride to form 4-(N-phenylsulfamoyl)phenol. This intermediate is then reacted with 3-methoxypropylamine and chloroacetyl chloride to obtain the final product, MPS.
Wissenschaftliche Forschungsanwendungen
MPS has been widely studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. MPS has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-24-13-5-12-19-18(21)14-25-16-8-10-17(11-9-16)26(22,23)20-15-6-3-2-4-7-15/h2-4,6-11,20H,5,12-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZHYGNUMNBYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
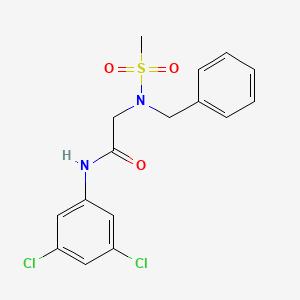
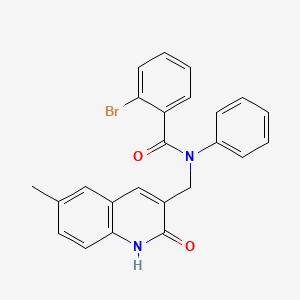
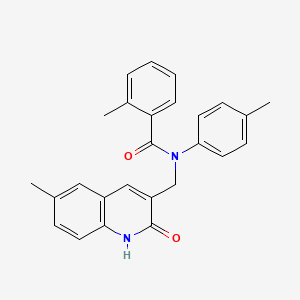




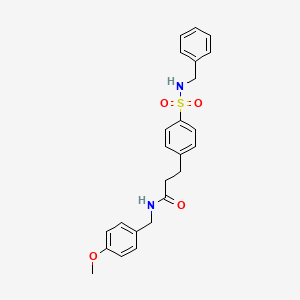

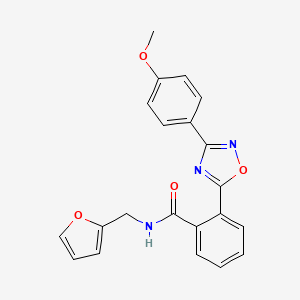
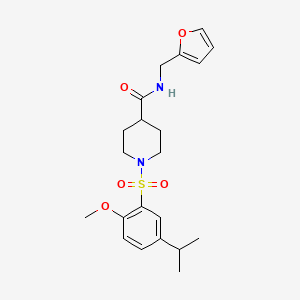
![1-(4-chlorobenzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7707195.png)
